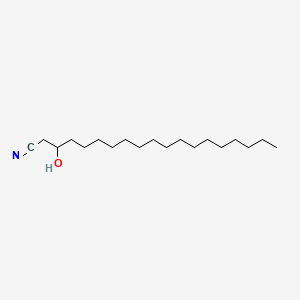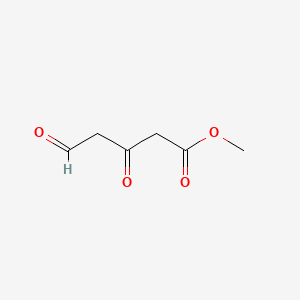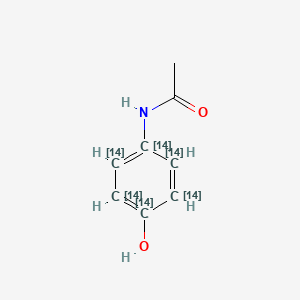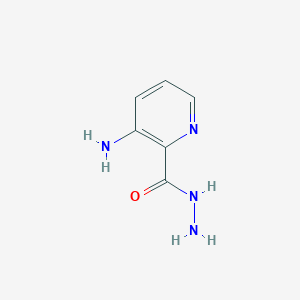![molecular formula C21H23NO3 B13834477 (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound’s intricate structure includes multiple chiral centers, a cyclopropylmethyl group, and a methanobenzofuroisoquinoline core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol typically involves multiple steps, including the formation of the benzofuroisoquinoline core and the introduction of the cyclopropylmethyl and methylene groups. The reaction conditions often require the use of strong bases, acids, and various catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple chiral centers make it an interesting subject for stereochemical studies and asymmetric synthesis.
Biology
In biology, the compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest. It may serve as a lead compound for developing new pharmaceuticals or as a tool for studying biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may have applications in treating diseases or conditions related to its biological activity, such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Cyclopropylmethyl Derivatives: Compounds with the cyclopropylmethyl group but different core structures.
Methylene-Containing Compounds: Compounds with methylene groups but different overall structures.
Uniqueness
The uniqueness of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol lies in its combination of structural features, including the benzofuroisoquinoline core, multiple chiral centers, and specific functional groups. This combination gives it distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
Isomerische SMILES |
C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |
Kanonische SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)


![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)

![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

